2-[2-(Chloromethoxy)ethoxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Chloromethoxy)ethoxy)propane is an organic compound with the molecular formula C6H13ClO2 and a molecular weight of 152.62 g/mol . This compound is characterized by the presence of a chloromethoxy group attached to an ethoxy group, which is further connected to a propane backbone. It is commonly used as an intermediate in the synthesis of various chemical products, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethoxy)ethoxy)propane typically involves the reaction of 2-chloroethanol with 1,2-dichloropropane in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol attacks the carbon atom of 1,2-dichloropropane, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-(2-(Chloromethoxy)ethoxy)propane can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Chloromethoxy)ethoxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloromethoxy group can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, ammonia, or thiol compounds under basic conditions.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of ethers, amines, or thioethers.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
2-(2-(Chloromethoxy)ethoxy)propane is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of biochemical pathways and enzyme interactions.
Medicine: As a precursor in the synthesis of active pharmaceutical ingredients.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Chloromethoxy)ethoxy)propane involves its reactivity towards nucleophiles due to the presence of the chloromethoxy group. This reactivity allows it to participate in various substitution and addition reactions, forming stable products. The compound can also interact with biological molecules, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Methoxymethoxy)ethoxy)propane: Similar structure but with a methoxy group instead of a chloromethoxy group.
2-(2-(Ethoxymethoxy)ethoxy)propane: Similar structure but with an ethoxymethoxy group instead of a chloromethoxy group.
2-(2-(Bromomethoxy)ethoxy)propane: Similar structure but with a bromomethoxy group instead of a chloromethoxy group.
Uniqueness
2-(2-(Chloromethoxy)ethoxy)propane is unique due to the presence of the chloromethoxy group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various chemical products, particularly in the pharmaceutical industry .
Properties
Molecular Formula |
C6H13ClO2 |
---|---|
Molecular Weight |
152.62 g/mol |
IUPAC Name |
2-[2-(chloromethoxy)ethoxy]propane |
InChI |
InChI=1S/C6H13ClO2/c1-6(2)9-4-3-8-5-7/h6H,3-5H2,1-2H3 |
InChI Key |
WMDGOIGPEWDLTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.